![molecular formula C20H17FN2O3 B611743 JNJ-46778212 CAS No. 1363281-27-9](/img/structure/B611743.png)
JNJ-46778212
Overview
Description
Mechanism of Action
Target of Action
JNJ-46778212, also known as VU0409551, is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5) . The mGlu5 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system, regulating neuronal excitability and synaptic plasticity .
Mode of Action
Instead, it binds to a different site, enhancing the receptor’s response to glutamate . This results in increased activation of the mGlu5 receptor, leading to enhanced downstream signaling .
Biochemical Pathways
The activation of mGlu5 receptors by this compound influences several neuroplasticity signaling pathways. It has been shown to enhance NMDAR (N-methyl-D-aspartate receptor) function and rescue long-term potentiation in hippocampal slices . These processes are critical for learning and memory.
Result of Action
The activation of mGlu5 receptors by this compound has been shown to reverse deficits in several neuroplasticity signaling pathways and improve contextual fear memory in animal models . This suggests potential therapeutic benefits in conditions associated with impaired synaptic plasticity, such as schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU 0409551 involves multiple steps, starting with the preparation of the core oxazolo[5,4-c]pyridine structure. The key steps include:
- Formation of the oxazolo[5,4-c]pyridine ring system.
- Introduction of the phenoxymethyl group.
- Addition of the fluorophenylmethanone moiety.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of VU 0409551 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
VU 0409551 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Overview
JNJ-46778212, also known as VU0409551, is a small molecule identified as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). This compound has been primarily researched for its potential applications in treating psychiatric disorders, particularly schizophrenia. Its discovery and development are the result of collaborative efforts between Vanderbilt University and Johnson & Johnson, focusing on its pharmacological properties and therapeutic efficacy.
Schizophrenia Treatment
This compound has shown promise in preclinical models for schizophrenia. Its ability to enhance cognitive function and reduce psychotic symptoms has been demonstrated through various studies. For instance, it exhibited robust efficacy in reversing amphetamine-induced hyperlocomotion in animal models, indicating its potential antipsychotic effects .
Cognition Enhancement
Research indicates that this compound may improve cognitive deficits associated with schizophrenia and other cognitive disorders. In preclinical studies, it has been linked to enhanced synaptic plasticity and memory improvement in models of Huntington's disease, suggesting broader applications in cognitive enhancement .
Neuroprotection
The compound's neuroprotective properties have been explored in the context of neurodegenerative diseases. Studies have shown that mGlu5 positive allosteric modulators can prevent excitotoxic cell death, which is a common pathway in neurodegeneration. This compound has been observed to activate neuroprotective pathways, potentially offering therapeutic benefits beyond psychiatric disorders .
Pharmacokinetic Profile
The pharmacokinetic characteristics of this compound support its development as a therapeutic agent:
- Molecular Formula : C20H17FN2O3
- Bioavailability : Demonstrated oral bioavailability with favorable CNS penetration.
- Metabolic Stability : Exhibits stability across species with low plasma protein binding .
Table 1: Pharmacokinetic Parameters
Parameter | Mouse (mg/kg) | Rat (mg/kg) | Dog (mg/kg) |
---|---|---|---|
Dose (IV/PO) | 2.5/10 | 2.5/10 | 1/5 |
Clearance (mL/min/kg) | 39 | 24 | 12 |
Volume of Distribution (L/kg) | 2.9 | 3.3 | 3.7 |
Half-life (h) | 1.6 | 2.5 | 6.7 |
Cmax (μM) | 0.83 | 1.08 | 1.01 |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Schizophrenia Models : In a study involving various preclinical models, this compound demonstrated significant reduction in psychotic-like behaviors when administered at specific doses, supporting its potential as an antipsychotic agent .
- Cognitive Impairment in Huntington's Disease : Chronic administration of this compound improved memory deficits in Huntington's disease models by enhancing synaptic plasticity markers such as BDNF and c-Fos expression .
Comparison with Similar Compounds
Similar Compounds
VU0364770: A positive allosteric modulator of mGlu4 receptors.
CPPHA: A positive allosteric modulator of mGluR5 and mGluR1.
ADX-47273: A selective allosteric modulator for mGluR5.
Uniqueness
VU 0409551 is unique due to its high selectivity for mGlu5 receptors and its ability to penetrate the brain effectively. Unlike other modulators, it does not affect NMDAR currents, making it a valuable tool for studying mGlu5-specific pathways and their therapeutic potential .
Biological Activity
JNJ-46778212, also known as VU0409551, is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). This compound has garnered attention for its potential therapeutic applications, particularly in treating schizophrenia and other cognitive disorders. This article will delve into the biological activity of this compound, highlighting its pharmacological profile, preclinical findings, and potential implications for clinical use.
Overview of this compound
Chemical Structure and Mechanism of Action
this compound is part of a novel series of compounds characterized by a unique chemical structure, specifically (2(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridine-5(4H)-yl(aryl)methanones. It functions as a PAM at mGlu5 receptors, enhancing the receptor's responsiveness to endogenous glutamate without directly activating the receptor itself. This mechanism is significant as it allows for modulation of synaptic transmission and plasticity, which are crucial in cognitive processes.
Pharmacological Profile
In Vitro Potency and Selectivity
Research indicates that this compound exhibits robust in vitro potency as an mGlu5 PAM. It demonstrates a favorable pharmacokinetic profile with good oral bioavailability and metabolic stability across species. Specifically, studies have shown:
- Metabolic Stability : this compound remains stable during microsomal incubation with approximately 15% remaining in human liver microsomes after 15 minutes.
- Plasma Protein Binding : The free fraction in plasma was found to be low (approximately 3.2% in humans), indicating high availability for therapeutic action .
DMPK Profile
The drug's disposition and metabolism (DMPK) profile is critical for its development as a therapeutic agent. Key findings include:
Parameter | Human | Rat | Dog | Monkey |
---|---|---|---|---|
% Remaining after 15 min | 15% | 35% | 26% | N/A |
Free Fraction (% unbound) | 3.2% | 7% | 24.1% | 9.6% |
Brain Free Fraction | 3.7% | N/A | N/A | N/A |
These data suggest that this compound has a favorable profile for further development due to its low protein binding and reasonable brain penetration.
Preclinical Studies
Efficacy in Animal Models
this compound has been evaluated in various preclinical models of schizophrenia and cognitive dysfunction. The findings indicate significant efficacy in improving cognitive deficits associated with these conditions:
- Antipsychotic Activity : In rodent models, this compound demonstrated robust antipsychotic-like effects without inducing seizure liabilities typically associated with other mGlu5 modulators.
- Cognitive Enhancement : The compound has shown promise in enhancing cognitive functions such as learning and memory in various behavioral assays.
Case Study: Efficacy Assessment
In a specific study assessing the efficacy of this compound on cognitive deficits induced by phencyclidine (PCP), results indicated that treatment with the compound significantly reversed deficits in working memory tasks compared to control groups .
Safety Profile and Adverse Effects
While this compound exhibits promising therapeutic potential, concerns regarding its safety profile remain. Preclinical studies have raised questions about potential neurotoxicity associated with high-efficacy PAMs at mGlu5 receptors:
- Neurotoxicity Concerns : Some studies reported increases in Fluoro-Jade C staining, indicating neurodegeneration in rodent models treated with certain mGlu5 PAMs, although this compound was noted to have a different profile due to its selective action .
- Seizure Liability : Unlike traditional agonists or ago-PAMs that can induce seizures, this compound's pure PAM activity appears to mitigate this risk .
Properties
IUPAC Name |
(4-fluorophenyl)-[2-(phenoxymethyl)-6,7-dihydro-4H-[1,3]oxazolo[5,4-c]pyridin-5-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c21-15-8-6-14(7-9-15)20(24)23-11-10-17-18(12-23)26-19(22-17)13-25-16-4-2-1-3-5-16/h1-9H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZLMKNNIUSREV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(O2)COC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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